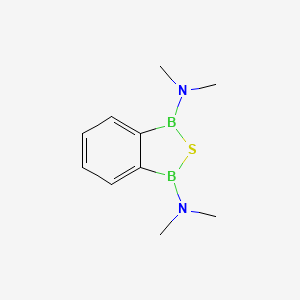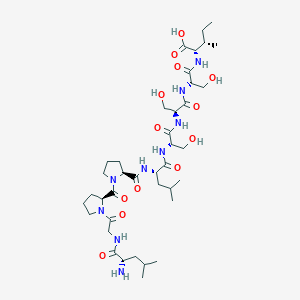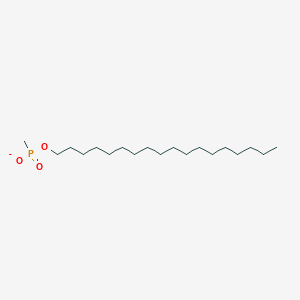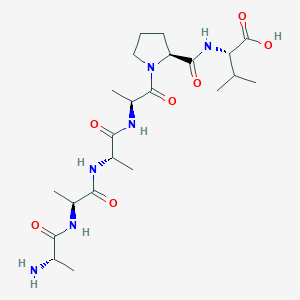
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine is a hexapeptide composed of four alanine residues, one proline residue, and one valine residue. Peptides like this one are of significant interest in biochemistry and molecular biology due to their potential roles in various biological processes and their applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed, typically using trifluoroacetic acid (TFA), to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acidic or enzymatic conditions.
Oxidation: Oxidative modifications can occur, particularly at the proline and valine residues, using reagents like hydrogen peroxide.
Substitution: Amino acid residues can be substituted with other functional groups or modified amino acids to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or pepsin enzyme.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
Hydrolysis: L-Alanine, L-Proline, and L-Valine.
Oxidation: Oxidized forms of proline and valine.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Molecular Biology: Investigating peptide-based signaling pathways and cellular uptake mechanisms.
Medicine: Developing peptide-based therapeutics and drug delivery systems.
Industry: Utilizing peptides in the production of biomaterials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Alanyl-L-alanine: A dipeptide with applications in biochemistry and nutrition.
N-Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine: A substrate for elastase enzyme assays.
Uniqueness
L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-prolyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its hexapeptide structure allows for more complex interactions and applications compared to shorter peptides like dipeptides.
Propriétés
Numéro CAS |
656221-69-1 |
|---|---|
Formule moléculaire |
C22H38N6O7 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H38N6O7/c1-10(2)16(22(34)35)27-20(32)15-8-7-9-28(15)21(33)14(6)26-19(31)13(5)25-18(30)12(4)24-17(29)11(3)23/h10-16H,7-9,23H2,1-6H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32)(H,34,35)/t11-,12-,13-,14-,15-,16-/m0/s1 |
Clé InChI |
QNVBNXSVCKJHIS-QNILMXGZSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)

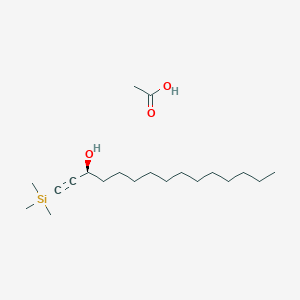
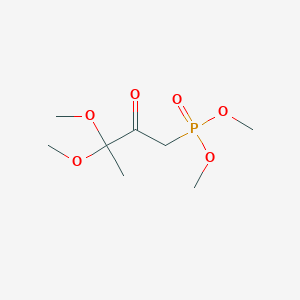
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)


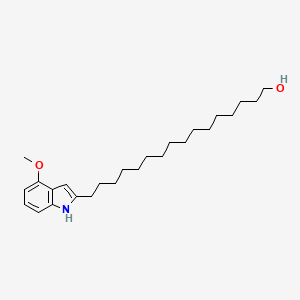
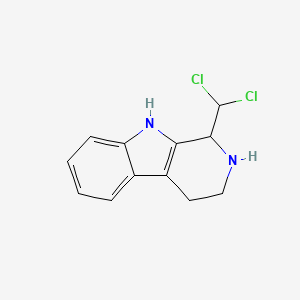
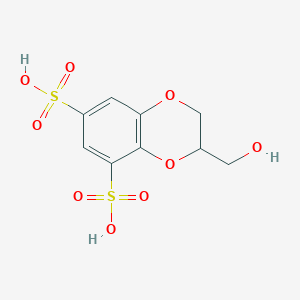
phosphane](/img/structure/B15161065.png)
